molecular formula C14H16N4O7 B121694 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate CAS No. 40371-99-1

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate

Cat. No. B121694
CAS RN: 40371-99-1
M. Wt: 352.3 g/mol
InChI Key: IXMTWJNGXZIMAL-FMKGYKFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate, also known as [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate, is a useful research compound. Its molecular formula is C14H16N4O7 and its molecular weight is 352.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Uncommon Transformations and Synthesis

  • Research has explored uncommon transformations of similar compounds, demonstrating the versatility of these molecules in organic synthesis. For example, the study by Ivanova et al. (2006) investigated transformations of a related compound, providing insight into its reactivity under various conditions, which could be relevant for synthesizing novel derivatives with potential applications in drug development or materials science (Ivanova et al., 2006).

Synthesis and Structural Assessment

  • The synthesis and structural assessment of molecules containing 1,2,4-triazole units, as reported by Castiñeiras et al. (2018), highlight the importance of these structures in the development of new materials and potential pharmaceutical agents. Their work on the synthesis of a Hg(II) complex could inform the development of novel coordination compounds with unique properties (Castiñeiras et al., 2018).

Cyclization and Pharmacological Properties

  • The cyclization of 1,2,4-triazole derivatives and their pharmacological properties were examined by Maliszewska-Guz et al. (2005), indicating the potential for these compounds in medicinal chemistry, especially for designing new drugs with specific biological activities (Maliszewska-Guz et al., 2005).

Anticancer Nucleosides Intermediate

  • A study by Liu et al. (2014) on the synthesis of an important anticancer nucleosides intermediate showcases the potential application of similar compounds in the development of anticancer therapies. This research underscores the importance of such molecules in the search for new treatments (Liu et al., 2014).

Water Decontamination

  • The one-pot synthesis of s-triazole derivatives for potential application in water decontamination, as discussed by Hozien et al. (2021), illustrates the environmental applications of these compounds. Such research highlights the role of chemical synthesis in addressing pollution and environmental sustainability (Hozien et al., 2021).

properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O7/c1-7(19)22-5-10-12(23-8(2)20)13(24-9(3)21)14(25-10)18-6-16-11(4-15)17-18/h6,10,12-14H,5H2,1-3H3/t10-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMTWJNGXZIMAL-FMKGYKFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C#N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C#N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541322
Record name 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate

CAS RN

40371-99-1
Record name 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.